Cas no 36943-39-2 (2-(Phenylthio)benzaldehyde)

2-(Phenylthio)benzaldehyde is a specialized aromatic aldehyde featuring a phenylthio substituent at the 2-position of the benzaldehyde ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable its use as a versatile intermediate in the preparation of sulfur-containing heterocycles, pharmaceuticals, and agrochemicals. The phenylthio group enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the aldehyde moiety allows for further derivatization, such as condensation or reduction. Its stable yet reactive nature makes it valuable for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity. Suitable for research and industrial applications requiring precise functional group manipulation.
2-(Phenylthio)benzaldehyde structure
2-(Phenylthio)benzaldehyde structure
Product Name:2-(Phenylthio)benzaldehyde
CAS No:36943-39-2
MF:C13H10OS
MW:214.282902240753
MDL:MFCD07365230
CID:1480306
PubChem ID:12340685
Update Time:2025-05-23

2-(Phenylthio)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-phenylsulfanylbenzaldehyde
    • BBL025747
    • AG-A-32861
    • STL374091
    • 2-(phenylsulfanyl)benzenecarbaldehyde
    • AR3443
    • 2-phenylthiobenzaldehyde
    • CTK7I0074
    • KB-224364
    • 2-(2-phenylthio)benzaldehyde
    • 2-(Phenylthio)benzaldehyd
    • 2-(PHENYLTHIO)BENZALDEHYDE
    • 2-(Phenylsulfanyl)benzaldehyde
    • o-Phenylthiobenzaldehyde
    • DB-121805
    • AKOS000113308
    • SCHEMBL193869
    • AKOS DM0360
    • AS-45608
    • A913841
    • DTXSID00491919
    • 36943-39-2
    • MFCD07365230
    • 2-phenylsulfanyl-benzaldehyde
    • GYDSXMPGWUNZJC-UHFFFAOYSA-N
    • CS-0118173
    • formyl phenyl phenyl sulfide
    • 2-(Phenylthio)benzaldehyde
    • MDL: MFCD07365230
    • Inchi: 1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
    • InChI Key: GYDSXMPGWUNZJC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1C=CC=CC=1C=O

Computed Properties

  • Exact Mass: 214.0453
  • Monoisotopic Mass: 214.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.20
  • Melting Point: 50 ºC
  • Boiling Point: 330 ºC
  • Flash Point: 169 ºC
  • PSA: 17.07

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2-(Phenylthio)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:36943-39-2)2-(Phenylthio)benzaldehyde
Order Number:A913841
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):438.0
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Additional information on 2-(Phenylthio)benzaldehyde

Introduction to 2-(Phenylthio)benzaldehyde (CAS No. 36943-39-2)

2-(Phenylthio)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 36943-39-2, is a significant organic compound with a rich chemical structure that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of aryl aldehydes and features a phenylthio functional group, which imparts unique reactivity and potential applications in synthetic chemistry and drug development.

The molecular structure of 2-(Phenylthio)benzaldehyde consists of a benzaldehyde core substituted with a phenylthio (-SAr) group. This configuration makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. The presence of both the aldehyde (-CHO) and thioether (-S-) functionalities allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and metal-catalyzed coupling reactions.

In recent years, 2-(Phenylthio)benzaldehyde has been explored for its potential role in medicinal chemistry. The phenylthio moiety is known to enhance the bioisosteric properties of aromatic compounds, making it an attractive scaffold for designing novel pharmacophores. Researchers have leveraged this compound in the synthesis of derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer activities. The aldehyde group further facilitates the formation of Schiff bases and other heterocyclic structures, which are prevalent in drug discovery efforts.

One of the most compelling aspects of 2-(Phenylthio)benzaldehyde is its utility as a building block in the development of small-molecule inhibitors. For instance, studies have demonstrated its use in creating inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The ability to modify the phenyl ring and the thioether group allows for fine-tuning of physicochemical properties, including solubility, permeability, and binding affinity.

The synthesis of 2-(Phenylthio)benzaldehyde typically involves the reaction between benzaldehyde derivatives and thiophenol under appropriate conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with modern green chemistry principles by minimizing waste and improving efficiency.

Recent advancements in computational chemistry have also highlighted 2-(Phenylthio)benzaldehyde as a key intermediate in designing molecules with specific biological activities. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. This has spurred interest in exploring its potential as an adjuvant or co-administered agent in combination therapies.

The pharmaceutical industry has taken note of these findings, leading to increased investment in research focused on 2-(Phenylthio)benzaldehyde derivatives. Several clinical trials are underway evaluating novel compounds derived from this scaffold for their therapeutic efficacy. Early results are promising, indicating that modifications to the phenylthio group can significantly alter biological outcomes without compromising safety profiles.

Beyond pharmaceutical applications, 2-(Phenylthio)benzaldehyde finds utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that target specific enzymatic pathways in pests while maintaining environmental safety. Such innovations are crucial for addressing challenges related to pest resistance and sustainable agriculture.

The chemical reactivity of 2-(Phenylthio)benzaldehyde also makes it valuable in material science applications. Researchers are investigating its use in synthesizing functional materials such as organic semiconductors and liquid crystals. The ability to incorporate this compound into polymers and coatings enhances their thermal stability and mechanical properties, opening doors for advanced technological applications.

In conclusion,2-(Phenylthio)benzaldehyde (CAS No. 36943-39-2) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists and researchers alike. As scientific understanding progresses, the potential uses for this compound are expected to expand further, driving innovation across multiple industries.

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Amadis Chemical Company Limited
(CAS:36943-39-2)2-(Phenylthio)benzaldehyde
A913841
Purity:99%
Quantity:1g
Price ($):438.0
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